L-368,899

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

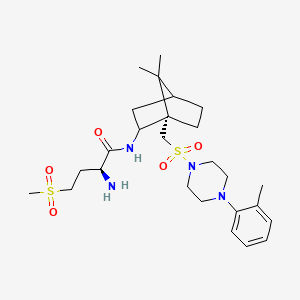

C26H42N4O5S2 |

|---|---|

Poids moléculaire |

554.8 g/mol |

Nom IUPAC |

(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide |

InChI |

InChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20?,21-,23?,26+/m0/s1 |

Clé InChI |

MWIASLNTAGRGGA-OTALZHNTSA-N |

SMILES isomérique |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CCC(C3(C)C)CC4NC(=O)[C@H](CCS(=O)(=O)C)N |

SMILES canonique |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N |

Synonymes |

1-(((7,7-dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine L 368,899 L 368899 L-368,899 L-368899 |

Origine du produit |

United States |

Foundational & Exploratory

L-368,899: A Technical Guide to its Mechanism of Action on Oxytocin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, non-peptide, and selective antagonist of the oxytocin receptor (OTR). Originally developed in the 1990s as a potential agent to manage preterm labor, its pharmacokinetic profile in primates limited this application.[1][2] However, its ability to cross the blood-brain barrier and its high selectivity for the OTR have established this compound as an invaluable tool in neuroscience research.[3][4] It is widely used to investigate the central roles of oxytocin in modulating social behaviors, such as pair bonding, maternal care, and social recognition.[1][3][5] This document provides a comprehensive technical overview of the mechanism of action of this compound, presenting quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant biological pathways and laboratory workflows.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR).[6][7] In its native state, the binding of the endogenous hormone oxytocin (OT) to the OTR activates a Gq/11 protein.[2][8] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This sharp increase in intracellular Ca2+ concentration is the primary driver for many of oxytocin's physiological effects, including myometrial contractions in the uterus.[2][8]

This compound exerts its effect by binding directly to the oxytocin receptor, thereby physically obstructing the binding of oxytocin.[6] This blockade prevents the conformational change in the receptor necessary for G-protein activation and the subsequent downstream signaling cascade.[6] Consequently, the production of IP3 and the mobilization of intracellular calcium are inhibited, effectively antagonizing the physiological responses to oxytocin.

References

- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist this compound for Coyote Receptors [digitalcommons.usu.edu]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

L-368,899: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor. Originally developed in the 1990s by Merck for the potential management of preterm labor, its journey has pivoted towards becoming an invaluable tool in neuroscience research. Its ability to cross the blood-brain barrier has enabled extensive investigation into the central roles of oxytocin in social behaviors. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key experimental data of this compound.

Discovery and Development History

This compound emerged from a targeted screening program at Merck aimed at identifying non-peptide oxytocin receptor antagonists for the prevention of preterm labor.[1] The development of an orally active agent was a primary objective to offer a more convenient treatment option.

Development Timeline:

-

Early 1990s: this compound was synthesized and identified as a potent and selective oxytocin receptor antagonist through a medicinal chemistry program.[1]

-

Preclinical Studies: Extensive in vitro and in vivo studies in animal models, including rats, dogs, and chimpanzees, demonstrated its efficacy as an oxytocin antagonist and its oral bioavailability.[1][2] It was shown to be effective in inhibiting both oxytocin-stimulated and spontaneous uterine contractions in pregnant rhesus monkeys.[1]

-

Phase I Clinical Trials: this compound advanced to Phase I human studies, where it was found to be generally well-tolerated when administered intravenously and demonstrated significant plasma levels after oral administration.[1][2] The compound effectively blocked oxytocin-stimulated uterine activity in postpartum women.[1]

-

Shift in Focus: Despite its promising tocolytic activity, its utility for preventing preterm labor was considered limited due to factors such as suboptimal oral bioavailability and pharmacokinetics in primates.[3]

-

Repurposing in Neuroscience: Recognizing its ability to penetrate the central nervous system, researchers began utilizing this compound as a pharmacological tool to investigate the role of central oxytocin systems in various behaviors.[3] It has since become one of the most commonly used drugs in animal research for the selective blockade of neural oxytocin receptors after peripheral delivery.[3]

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway activated by oxytocin binding to its receptor is the Gq/11 pathway.

Oxytocin Receptor Signaling Pathway

Upon activation by oxytocin, the OTR couples to the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), triggers a cascade of downstream events, including smooth muscle contraction.[4][5] this compound competitively binds to the OTR, preventing oxytocin from initiating this signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinity (IC50, nM)

| Species | Tissue/Receptor | Oxytocin Receptor | Vasopressin V1a Receptor | Vasopressin V2 Receptor | Reference(s) |

| Rat | Uterus | 8.9 | 370 | 570 | [6] |

| Human | Uterus | 26 | - | - | [6] |

| Coyote | Brain | 12.38 (Ki) | 511.6 (Ki) | - | [3] |

Table 2: In Vivo Efficacy

| Species | Assay | Parameter | Value | Reference(s) |

| Rat | Oxytocin-induced uterine contractions | ED50 (i.v.) | 0.35 mg/kg | [6] |

Table 3: Pharmacokinetic Parameters

| Species | Dose | Route | Bioavailability (%) | t1/2 (hr) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) | Reference(s) |

| Rat (female) | 25 mg/kg | p.o. | - | - | - | - | [2] |

| Rat (male) | 25 mg/kg | p.o. | 41 | - | - | - | [2] |

| Rat | 1, 2.5, 10 mg/kg | i.v. | - | ~2 | 23-36 | 2.0-2.6 | [2] |

| Dog | 5 mg/kg | p.o. | 17 | - | - | - | [2] |

| Dog | 33 mg/kg | p.o. | 41 | - | - | - | [2] |

| Dog | 1, 2.5, 10 mg/kg | i.v. | - | ~2 | 23-36 | 3.4-4.9 | [2] |

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol is a representative method for determining the binding affinity of this compound to the oxytocin receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the oxytocin receptor.

Materials:

-

Tissue homogenates expressing oxytocin receptors (e.g., rat or human uterine tissue, or transfected cell lines).

-

Radiolabeled oxytocin receptor ligand (e.g., [³H]oxytocin or ¹²⁵I-ornithine vasotocin analog).[3]

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes containing the receptors. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add a fixed concentration of the radioligand (typically at or near its Kd value).

-

Add increasing concentrations of this compound to compete with the radioligand for binding to the receptor.

-

To determine non-specific binding, add a high concentration of unlabeled oxytocin to a separate set of wells.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Uterine Contraction Assay

This protocol is a representative method for assessing the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions.[7][8]

Objective: To determine the dose-dependent inhibitory effect of this compound on oxytocin-induced uterine contractions in anesthetized rats.

Materials:

-

Female Sprague-Dawley rats, estrogen-primed.

-

Anesthetic (e.g., pentobarbital).

-

Oxytocin solution.

-

This compound solution for intravenous administration.

-

Intrauterine balloon catheter connected to a pressure transducer.

-

Data acquisition system.

Procedure:

-

Animal Preparation: Anesthetize an estrogen-primed female rat. Insert an intrauterine balloon catheter into one uterine horn to monitor changes in uterine pressure. Cannulate a jugular vein for intravenous administration of compounds.

-

Baseline Measurement: Record baseline uterine activity for a stabilization period.

-

Oxytocin Challenge: Administer a bolus injection of oxytocin to induce a consistent contractile response.

-

This compound Administration: Once a stable response to oxytocin is established, administer a single intravenous dose of this compound.

-

Post-Treatment Oxytocin Challenge: At a set time point after this compound administration, re-challenge the animal with the same dose of oxytocin.

-

Data Recording: Continuously record the uterine pressure throughout the experiment.

-

Data Analysis: Quantify the uterine contractile response by calculating the area under the curve (AUC) of the pressure recording for a defined period following each oxytocin injection. Express the response after this compound administration as a percentage of the pre-treatment response. Determine the dose of this compound that causes a 50% reduction in the oxytocin-induced response (ED50).

Conclusion

This compound has a rich history, from its development as a potential tocolytic agent to its current prominent role as a research tool in behavioral neuroscience. Its well-characterized pharmacology, including its selectivity for the oxytocin receptor and its ability to cross the blood-brain barrier, makes it an indispensable compound for elucidating the complex functions of the central oxytocin system. This technical guide provides a comprehensive overview of the key data and methodologies associated with this compound, serving as a valuable resource for researchers in the field.

References

- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]

- 7. journals.physiology.org [journals.physiology.org]

- 8. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

L-368,899: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, selective, and non-peptide antagonist of the oxytocin receptor (OXTR).[1][2][3][4][5] Originally developed in the 1990s by Merck for the potential prevention of preterm labor, its clinical utility for this indication was limited due to suboptimal oral bioavailability and pharmacokinetics in primates.[6][7][8] However, this compound has since become an invaluable tool in neuroscience research. Its ability to cross the blood-brain barrier allows for the selective blockade of central oxytocin receptors following peripheral administration, enabling researchers to investigate the role of the oxytocin system in a wide array of social behaviors.[6][9][10][11] This guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the OXTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The oxytocin receptor is known to couple to Gαq and Gαi proteins, leading to the activation of multiple intracellular pathways, including the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways.[1][2][6][12] By blocking these pathways, this compound effectively inhibits the physiological and behavioral effects mediated by oxytocin.

Quantitative Data

The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic parameters of this compound across various species.

In Vitro Binding Affinity and Selectivity

| Species | Receptor | Parameter | Value (nM) | Reference |

| Rat (uterus) | Oxytocin Receptor | IC50 | 8.9 | [1][2][4][5] |

| Human (uterus) | Oxytocin Receptor | IC50 | 26 | [2][4] |

| Coyote | Oxytocin Receptor | Ki | 12.38 | [6][10] |

| Coyote | Vasopressin V1a Receptor | Ki | 511.6 | [6] |

| General | Vasopressin V1a Receptor | IC50 | 370 | [1][5] |

| General | Vasopressin V2 Receptor | IC50 | 570 | [1][5] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

In Vivo Pharmacokinetics

| Species | Administration | Dose | t1/2 (hr) | CL (ml/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference |

| Rat | Intravenous | 1, 2.5, 10 mg/kg | ~2 | 23-36 | 2.0-2.6 | N/A | [11][12] |

| Rat (female) | Oral | 5 mg/kg | - | - | - | 14 | [4][11][12] |

| Rat (male) | Oral | 5 mg/kg | - | - | - | 18 | [4][11][12] |

| Rat (male) | Oral | 25 mg/kg | - | - | - | 41 | [11][12] |

| Dog | Intravenous | 1, 2.5, 10 mg/kg | ~2 | 23-36 | 3.4-4.9 | N/A | [11][12] |

| Dog | Oral | 5 mg/kg | - | - | - | 17 | [11][12] |

| Dog | Oral | 33 mg/kg | - | - | - | 41 | [11][12] |

| Coyote | Intramuscular | 3 mg/kg | - | - | - | - | [6][10] |

t1/2: Half-life. CL: Clearance. Vdss: Volume of distribution at steady state.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway Blockade by this compound

Caption: this compound competitively antagonizes the oxytocin receptor, blocking downstream signaling.

General Experimental Workflow for Behavioral Studies

Caption: A typical workflow for investigating the effects of this compound on social behavior.

Experimental Protocols

In Vivo Study of Social Rank in Mice

This protocol is adapted from studies investigating the role of oxytocin in social dominance hierarchies.[9]

1. Animals:

-

Adult male C57BL/6J mice, group-housed (e.g., 4 per cage) to allow for the establishment of social hierarchies.

2. Materials:

-

This compound (e.g., from Tocris Bioscience).

-

Vehicle (e.g., sterile saline).

-

Tube test apparatus (a clear acrylic tube, approximately 30 cm long with a 3 cm internal diameter).

-

Standard mouse cages.

3. Procedure:

-

Habituation and Training:

-

Habituate mice to the tube test apparatus for several days by allowing them to freely explore and pass through the tube.

-

Conduct training trials where mice from different home cages are released at opposite ends of the tube. The "loser" is the mouse that first backs out of the tube.

-

-

Determining Social Rank:

-

After habituation, conduct a round-robin tournament within each home cage to establish a stable social rank (1st, 2nd, 3rd, 4th). The rank is determined by the number of wins.

-

-

Drug Administration:

-

Dissolve this compound in saline to the desired concentration (e.g., 10 mg/kg).

-

Administer this compound or vehicle via intraperitoneal (IP) injection to the subject mouse (e.g., the highest-ranking mouse) approximately 30 minutes before testing.

-

-

Testing:

-

Repeat the tube test to assess if the administration of this compound alters the established social hierarchy.

-

-

Data Analysis:

-

Record the winner and loser of each bout.

-

Compare the win/loss ratios and changes in social rank between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., chi-square test, paired t-test).

-

Pharmacokinetic Study in Coyotes

This protocol provides a framework for determining the central nervous system penetration of this compound.[6][10]

1. Animals:

-

Captive adult coyotes (Canis latrans).

2. Materials:

-

This compound.

-

Sterile saline for injection.

-

Anesthetic agents (e.g., ketamine and xylazine).

-

Equipment for cerebrospinal fluid (CSF) and blood collection.

-

Liquid chromatography-mass spectrometry (LC-MS) for drug quantification.

3. Procedure:

-

Drug Preparation and Administration:

-

Formulate this compound in saline for intramuscular (IM) injection at a dose of 3 mg/kg.

-

-

Sample Collection:

-

Anesthetize the coyote.

-

Collect baseline blood and CSF samples.

-

Administer this compound via IM injection.

-

Collect paired blood and CSF samples at multiple time points post-injection (e.g., 15, 30, 45, 60, 90 minutes).

-

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Store plasma and CSF samples at -80°C until analysis.

-

Quantify the concentration of this compound in plasma and CSF using a validated LC-MS method.

-

-

Data Analysis:

-

Plot the concentration of this compound in plasma and CSF over time to determine the pharmacokinetic profile, including the time to maximum concentration (Tmax) and elimination half-life.

-

Competitive Binding Assay

This in vitro protocol is used to determine the binding affinity and selectivity of this compound for the oxytocin receptor.[6]

1. Materials:

-

Brain tissue from the species of interest, sectioned on a cryostat.

-

This compound.

-

Radioligand specific for the oxytocin receptor (e.g., 125I-ornithine vasotocin analog, 125I-OVTA).

-

Radioligand specific for the vasopressin V1a receptor (e.g., 125I-linear vasopressin antagonist, 125I-LVA) for selectivity testing.

-

Incubation buffers and wash solutions.

-

Phosphor imaging screens or autoradiography film.

-

Densitometry software for quantification.

2. Procedure:

-

Tissue Preparation:

-

Mount frozen brain sections onto microscope slides.

-

-

Competitive Binding:

-

Incubate the tissue sections with a constant concentration of the radioligand (e.g., 125I-OVTA) and increasing concentrations of this compound (the competitor).

-

For selectivity, perform a parallel experiment using the V1a receptor radioligand (125I-LVA).

-

-

Washing and Drying:

-

Wash the slides to remove unbound radioligand.

-

Dry the slides thoroughly.

-

-

Imaging:

-

Expose the slides to a phosphor imaging screen or autoradiography film.

-

-

Data Analysis:

-

Quantify the optical density of the radioligand binding in different brain regions.

-

Generate competition curves by plotting the percentage of radioligand binding against the concentration of this compound.

-

Calculate the IC50 and Ki values from the competition curves to determine the binding affinity and selectivity of this compound.

-

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for neuroscience research focused on the oxytocin system. Its proven ability to antagonize central oxytocin receptors following systemic administration provides a powerful method for elucidating the causal role of oxytocin in complex social behaviors. This guide offers a foundational understanding of its properties and application, serving as a valuable resource for researchers designing and interpreting experiments with this critical compound.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 6. The Oxytocin Receptor: From Intracellular Signaling to Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trainorlab.ucdavis.edu [trainorlab.ucdavis.edu]

- 9. biorxiv.org [biorxiv.org]

- 10. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

L-368,899: A Comprehensive Technical Guide to a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and selective antagonist of the oxytocin receptor (OTR).[1][2] Originally investigated for its potential in preventing premature labor, it has since become a valuable pharmacological tool in neuroscience research to elucidate the role of the oxytocin system in various social behaviors.[2] This technical guide provides an in-depth overview of this compound, including its binding affinity, selectivity, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Properties

| Property | Value |

| IUPAC Name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide |

| Molecular Formula | C26H42N4O5S2 |

| Molecular Weight | 554.77 g/mol |

| CAS Number | 148927-60-0 |

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin (AVP) receptors, V1a and V2. This selectivity is crucial for specifically targeting the oxytocinergic system in experimental settings.

| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| Oxytocin (OTR) | Rat (uterus) | Radioligand Binding | IC50 | 8.9 | [3] |

| Human (uterus) | Radioligand Binding | IC50 | 26 | [3] | |

| Coyote | Radioligand Binding | Ki | 12.38 | [2] | |

| Vasopressin V1a | Human | Radioligand Binding | IC50 | 370 | |

| Coyote | Radioligand Binding | Ki | 511.6 | [2] | |

| Vasopressin V2 | Human | Radioligand Binding | IC50 | 570 |

Functional Antagonism

In functional assays, this compound effectively antagonizes oxytocin-induced physiological responses. The pA2 value, a measure of antagonist potency, further quantifies its inhibitory activity.

| Assay | Species | Parameter | Value | Reference |

| Oxytocin-induced uterine contraction | Rat (isolated) | pA2 | 8.9 | [4][5] |

Mechanism of Action and Signaling Pathways

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by oxytocin, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes, including smooth muscle contraction. This compound acts as a competitive antagonist at the oxytocin receptor, blocking the binding of oxytocin and thereby inhibiting this downstream signaling cascade.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. probechem.com [probechem.com]

An In-depth Technical Guide to the Chemical Structure of L-368,899

This guide provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental context, and visualization of its biological pathways.

Chemical Identity and Physicochemical Properties

This compound is a synthetic, non-peptide molecule that has been instrumental in the study of the oxytocin system due to its high affinity and selectivity for the oxytocin receptor (OTR). Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide[1][2] |

| CAS Number | 148927-60-0 (free base)[1] |

| Molecular Formula | C26H42N4O5S2[1][2] |

| Molar Mass | 554.77 g/mol [1] |

| SMILES | CC1(C)[C@@]2(CS(N3CCN(C4=CC=CC=C4C)CC3)(=O)=O)CC[C@@H]1C[C@@H]2NC(--INVALID-LINK--N)=O[1] |

| Appearance | Solid powder |

Biological Activity and Pharmacokinetics

This compound functions as a competitive antagonist of the oxytocin receptor. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central effects of oxytocin.[2]

Quantitative Biological Data

| Parameter | Species/Tissue | Value |

| IC50 (OTR) | Rat Uterus | 8.9 nM |

| IC50 (OTR) | Human Uterus | 26 nM |

| IC50 (V1a Receptor) | Human Liver | 370 nM |

| IC50 (V2 Receptor) | Human Kidney | 570 nM |

| Oral Bioavailability | Rat (5 mg/kg) | 14-18% |

| Oral Bioavailability | Dog (5 mg/kg) | 17% |

| Plasma Half-life (t1/2) | Rat, Dog (IV) | ~2 hours[3] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound to its receptor.

-

Membrane Preparation: Membranes from cells or tissues expressing the oxytocin receptor (e.g., rat or human uterus) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-oxytocin) and varying concentrations of the unlabeled competitor compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

In Vivo Antagonism of Oxytocin-Induced Uterine Contractions

This experiment assesses the functional antagonism of this compound in a physiological context.

-

Animal Model: Anesthetized female rats are used.

-

Surgical Preparation: A catheter is placed in the jugular vein for drug administration and a pressure transducer is placed in the uterine horn to measure contractions.

-

Oxytocin Challenge: A continuous infusion of oxytocin is administered to induce regular uterine contractions.

-

This compound Administration: this compound is administered intravenously at various doses.

-

Measurement: The inhibition of the frequency and amplitude of uterine contractions is recorded.

-

Data Analysis: The dose of this compound that causes a 50% reduction in the oxytocin-induced uterine activity (ED50) is calculated.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by blocking the binding of oxytocin to its G-protein coupled receptor (GPCR). This prevents the activation of downstream signaling cascades that are normally initiated by oxytocin.

Caption: Oxytocin receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Determining Antagonist Activity

The logical flow of experiments to characterize a potential antagonist like this compound is depicted below.

Caption: A typical experimental workflow for the characterization of a receptor antagonist.

References

- 1. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Blood-Brain Barrier Permeability of L-368,899

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Introduction to this compound and its Significance

This compound is a widely used pharmacological tool for investigating the central effects of oxytocin receptor blockade.[1] Its ability to cross the BBB allows for the study of the role of oxytocin in various centrally mediated processes, including social behaviors, anxiety, and sexual behavior.[2][3] Understanding the extent and mechanisms of its CNS penetration is crucial for the design and interpretation of preclinical and potentially clinical studies. This guide summarizes the key findings from various in vivo and in vitro studies to provide a detailed picture of its BBB permeability characteristics.

Quantitative Data on this compound Permeability

The following tables summarize the available quantitative data regarding the pharmacokinetic properties and CNS distribution of this compound across different species.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

| Species | Dose and Route | t½ (hours) | Clearance (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference |

| Rat (female) | 1, 2.5, 10 mg/kg i.v. | ~2 | 23-36 | 2.0-2.6 | 14 (at 5 mg/kg) | [4] |

| Rat (male) | 1, 2.5, 10 mg/kg i.v. | ~2 | 23-36 | 2.0-2.6 | 18 (at 5 mg/kg) | [4] |

| Dog (female) | 1, 2.5, 10 mg/kg i.v. | ~2 | 23-36 | 3.4-4.9 | 17 (at 5 mg/kg) | [4] |

Table 2: CNS Concentration Data for this compound in Rhesus Monkeys

Following a single 1 mg/kg intravenous injection.

| Time (minutes) | Mean Plasma Concentration (ng/mL) | Mean CSF Concentration (ng/mL) | CSF/Plasma Ratio |

| 15 | 255.5 | - | - |

| 40 | - | ~1.5 | - |

| 80 | - | ~2.5 | - |

| 110 | - | ~4.0 (Peak) | - |

| 130 | - | ~3.5 | - |

| 160 | - | ~3.0 | - |

| 180 | - | ~2.5 | - |

| 255 | Undetectable | ~2.0 | - |

Data extracted from graphical representations in Boccia et al. (2007).[2][3]

Table 3: Brain Tissue Distribution of this compound in Rhesus Monkeys

Concentrations measured 60 minutes after a 1 mg/kg intravenous injection.

| Brain Region | Mean Concentration (ng/g tissue) |

| Hypothalamus | ~100 |

| Orbitofrontal Cortex | ~60 |

| Amygdala | ~50 |

| Hippocampus | ~40 |

| Septum | ~30 |

| Visual Cortex | Not Detectable |

| Parietal Cortex | Not Detectable |

| Caudate | Not Detectable |

| Cerebellum | Not Detectable |

| Brainstem | Not Detectable |

Data extracted from graphical representations in Boccia et al. (2007). The limit of quantification was 12 ng/g.[2][3][5]

Table 4: CNS Pharmacokinetic Data for this compound in Coyotes

Following a single 3 mg/kg intramuscular injection.

| Time (minutes) | Mean Plasma Concentration (ng/mL) | Mean CSF Concentration (ng/mL) |

| 15 | ~200 | ~60 (Peak) |

| 30 | ~400 | ~60 (Peak) |

| 45 | ~600 | ~40 |

| 60 | ~700 | ~30 |

| 90 | ~800 | ~20 |

Data extracted from graphical representations in Freeman et al. (2024).[6]

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

This compound exerts its effects by antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically activates Gq/11 proteins, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). This compound blocks this pathway by preventing the initial binding of oxytocin.

Caption: Antagonism of the Oxytocin Receptor Signaling Pathway by this compound.

Experimental Workflows

The following diagrams illustrate the typical workflows for assessing the BBB permeability of a compound like this compound.

Caption: Workflow for an in vitro blood-brain barrier permeability assay.

Caption: Workflow for an in vivo microdialysis study.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is important to note that while in vivo data for this compound is available, specific in vitro BBB permeability data (e.g., Papp values) has not been published. Therefore, the in vitro protocol is an exemplary procedure based on standard methods.

In Vitro BBB Permeability Assessment (Exemplary Protocol)

This protocol describes a general method for assessing the permeability of a compound like this compound across a cell-based in vitro BBB model, such as murine brain endothelial cells (bEnd.3).[7]

1. Cell Culture and Monolayer Formation:

-

Culture bEnd.3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% L-glutamine.

-

Seed the cells onto collagen-coated permeable supports (e.g., Transwell™ inserts with 0.4 µm pores) at a density of approximately 5 x 10⁴ cells/cm².

-

Maintain the cultures for 3-5 days to allow for the formation of a confluent monolayer.

2. Monolayer Integrity Assessment:

-

Measure the Trans-Endothelial Electrical Resistance (TEER) using a voltohmmeter. A TEER value significantly above that of an empty insert (typically >30 Ω·cm²) indicates a tight monolayer.

-

Optionally, assess paracellular permeability using a fluorescent marker like Lucifer Yellow or fluorescein.

3. Permeability Assay:

-

Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Prepare a dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).

-

Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

Collect samples from the basolateral chamber at various time points (e.g., 15, 30, 60, 90, and 120 minutes). Replace the collected volume with fresh transport buffer.

4. Sample Analysis and Data Calculation:

-

Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor chamber.

-

5. P-glycoprotein Interaction Assessment (Optional):

-

To investigate if this compound is a substrate for P-glycoprotein (P-gp), perform a bidirectional permeability assay using an MDCK-MDR1 cell line, which overexpresses human P-gp.[8][9][10][11][12]

-

Measure the Papp in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

-

Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

-

An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

In Vivo Brain Microdialysis for Pharmacokinetic Assessment

This protocol outlines a general procedure for in vivo microdialysis in rats to determine the unbound concentration of this compound in the brain and blood.[13][14][15]

1. Animal Preparation and Surgery:

-

Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane.

-

Place the rat in a stereotaxic frame.

-

Implant a guide cannula for a microdialysis probe into the desired brain region (e.g., striatum or hippocampus) based on a stereotaxic atlas.

-

Implant a second microdialysis probe or a catheter into the jugular vein for blood sampling.

-

Secure the cannulas with dental cement and allow the animal to recover for 24-48 hours.

2. Microdialysis Experiment:

-

On the day of the experiment, place the conscious, freely moving rat in a microdialysis bowl.

-

Insert the microdialysis probes into the guide cannulas.

-

Perfuse the probes with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow the system to equilibrate for at least 60 minutes.

-

Collect baseline dialysate samples from both brain and blood probes for 30-60 minutes.

-

Administer this compound at the desired dose and route (e.g., 5 mg/kg, intraperitoneally).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) for up to 4-6 hours.

3. Sample Analysis and Pharmacokinetic Calculations:

-

Quantify the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.

-

Determine the in vivo recovery of the microdialysis probes using a suitable calibration method (e.g., retrodialysis).

-

Correct the measured dialysate concentrations for probe recovery to obtain the unbound concentrations in the brain extracellular fluid and blood.

-

Plot the unbound concentration-time profiles for brain and blood and perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and the area under the curve (AUC).

-

Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) as AUCbrain / AUCblood.

Conclusion

The available data strongly indicate that this compound effectively crosses the blood-brain barrier and distributes to specific brain regions known to be rich in oxytocin receptors.[2][3] In vivo studies in non-human primates and coyotes provide valuable quantitative data on its CNS pharmacokinetics.[1][6] However, a notable gap in the public domain is the lack of in vitro BBB permeability data and a definitive characterization of its interaction with efflux transporters such as P-glycoprotein. The exemplary protocols provided in this guide offer a framework for conducting such studies to further elucidate the mechanisms of this compound's CNS penetration. A comprehensive understanding of these properties is essential for the continued use of this compound as a tool in neuroscience research and for the development of novel, centrally acting oxytocin receptor antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. enamine.net [enamine.net]

- 11. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamscience.com [benthamscience.com]

Initial In Vitro Characterization of L-368,899: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist. The information compiled herein is curated from publicly available research and technical data sheets to support further investigation and application of this compound in drug discovery and development.

Core Compound Profile

This compound is a small molecule antagonist of the oxytocin receptor (OXTR), originally developed for the potential management of preterm labor.[1] It is characterized by its high affinity and selectivity for the OXTR over the structurally related vasopressin receptors (AVPR1a and AVPR2).[2][3] Its ability to be administered orally and penetrate the central nervous system has also made it a valuable tool in neuroscience research to investigate the role of oxytocin in social behaviors.[4]

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and selectivity of this compound for various receptors across different species.

Table 1: Receptor Binding Affinity of this compound

| Species | Tissue/Cell Line | Receptor | Parameter | Value (nM) | Reference(s) |

| Human | Uterus | Oxytocin | IC₅₀ | 26 | [3][5] |

| Rat | Uterus | Oxytocin | IC₅₀ | 8.9 | [2][3][5] |

| Coyote | Brain | Oxytocin | Kᵢ | 12.38 | [4] |

| Human | - | Vasopressin V1a | IC₅₀ | 370 | [2] |

| Human | - | Vasopressin V2 | IC₅₀ | 570 | [2] |

| Coyote | Brain | Vasopressin V1a | Kᵢ | 511.6 | [4] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Table 2: Selectivity Profile of this compound

| Receptor Comparison | Selectivity (fold) | Species | Reference(s) |

| Oxytocin vs. Vasopressin V1a | > 40 | Human | [2] |

| Oxytocin vs. Vasopressin V2 | > 40 | Human | [2] |

| Oxytocin vs. Vasopressin V1a | ~41 | Coyote | [4] |

Experimental Protocols

Radioligand Competition Binding Assay (Adapted from Coyote Brain Tissue Protocol)[4]

This protocol details a competition binding assay to determine the binding affinity (Kᵢ) of this compound for the oxytocin receptor.

3.1.1. Materials and Reagents:

-

Test Compound: this compound

-

Radioligand: ¹²⁵I-ornithine vasotocin analog ([¹²⁵I]OVTA) for OXTR

-

Tissue: Frozen brain tissue sections known to express the target receptor

-

Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

-

Scintillation Fluid

-

Instrumentation: Scintillation counter, cryostat, incubation plates

3.1.2. Procedure:

-

Tissue Preparation: Brain tissue is sectioned on a cryostat at a thickness of 20 µm and thaw-mounted onto microscope slides.

-

Pre-incubation: Slides are pre-incubated in assay buffer for 15 minutes at room temperature to rehydrate the tissue.

-

Competition Incubation: Slides are incubated in a solution containing:

-

A fixed concentration of the radioligand ([¹²⁵I]OVTA).

-

Increasing concentrations of the unlabeled competitor, this compound (e.g., 10⁻¹³ M to 10⁻⁵ M).

-

Incubation is carried out for 60-120 minutes at room temperature to reach equilibrium.

-

-

Washing: Slides are washed multiple times in ice-cold wash buffer to remove unbound radioligand.

-

Detection: The amount of bound radioactivity on the slides is quantified using a scintillation counter or by exposing to phosphor imaging screens.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radioligand binding. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay[3][6]

This functional assay assesses the ability of this compound to antagonize oxytocin-induced contractions in isolated uterine tissue.

3.2.1. Materials and Reagents:

-

Test Compound: this compound

-

Agonist: Oxytocin

-

Tissue: Isolated uterine strips from a suitable animal model (e.g., rat)

-

Physiological Salt Solution: (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Instrumentation: Organ bath system with isometric force transducers.

3.2.2. Procedure:

-

Tissue Preparation: Uterine horns are isolated and longitudinal muscle strips are prepared and mounted in an organ bath containing physiological salt solution.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for at least 60 minutes, with regular washing.

-

Agonist Response: A cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Challenge with Agonist: In the continued presence of this compound, a second cumulative concentration-response curve to oxytocin is generated.

-

Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the oxytocin concentration-response curve. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀, can be calculated to express the potency of this compound.

Visualizations

Signaling Pathway of Oxytocin Receptor and Antagonism by this compound

Caption: Antagonistic action of this compound on the Gq-coupled oxytocin receptor signaling pathway.

Experimental Workflow for Competition Binding Assay

References

- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

L-368,899: A Technical Guide to its Vasopressin Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of L-368,899 against vasopressin receptors. This compound is a non-peptide antagonist of the oxytocin receptor (OTR) and its selectivity over the structurally related vasopressin receptors (V1a, V1b, and V2) is critical for its use as a specific pharmacological tool.[1] This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding of this compound's pharmacological characteristics.

Quantitative Selectivity Profile of this compound

The following table summarizes the binding affinity (IC₅₀ and Kᵢ values) of this compound for the oxytocin receptor in comparison to the vasopressin V1a and V2 receptors across various species. It is important to note that while quantitative data for the V1b receptor is not widely available in public literature, functional studies suggest that this compound has low affinity for this subtype.

| Receptor | Species | Tissue/System | Parameter | Value (nM) | Selectivity vs. OTR | Reference |

| OTR | Rat | Uterus | IC₅₀ | 8.9 | - | [2] |

| Human | Uterus | IC₅₀ | 26 | - | [2] | |

| V1a | Rat | Liver | IC₅₀ | 370 | ~42-fold | |

| V2 | Rat | Kidney | IC₅₀ | 570 | ~64-fold | |

| V1b | Rat | Primary Pituitary Cells | Functional Antagonism | Low to negligible | Not Quantified | [3] |

Note on V1b Receptor Activity : A study on rat primary pituitary cells, which express the V1b receptor, demonstrated that this compound did not significantly reduce vasopressin-stimulated inositol phosphate (IP) formation.[3] This indicates that this compound is not a potent antagonist at the V1b receptor, a key finding for its selectivity.

Experimental Protocols

The determination of the binding affinity and selectivity of this compound for vasopressin receptors typically involves radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive Binding)

This method is used to determine the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor of interest.

1. Membrane Preparation:

-

Tissues or cells expressing the target vasopressin receptor subtype (e.g., rat liver for V1a, rat kidney for V2, or cell lines transfected with the human V1b receptor) are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding Reaction:

-

A constant concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the reaction.

-

The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound).

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays (Second Messenger Accumulation)

Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by an agonist binding to the receptor.

-

For V1a and V1b Receptors (Gq-coupled): These receptors signal through the activation of phospholipase C, leading to the production of inositol phosphates (IPs). A common functional assay measures the accumulation of IPs in response to a V1a/V1b agonist (e.g., Arginine Vasopressin) in the presence of varying concentrations of the antagonist (this compound).

-

For V2 Receptors (Gs-coupled): The V2 receptor signals through the activation of adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). A functional assay for V2 receptor antagonism would measure the inhibition of agonist-induced cAMP accumulation by the antagonist.

Visualizations

This compound Selectivity Profile

Caption: Binding affinity of this compound for OTR vs. vasopressin receptors.

Radioligand Displacement Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Vasopressin Receptor Signaling Pathways

References

A Technical Guide to the Foundational Pharmacodynamics of L-368,899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacodynamics of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OXTR). This compound has been instrumental in elucidating the physiological roles of oxytocin, from its classical effects on uterine contractility to its complex involvement in social behaviors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Pharmacodynamic Properties

This compound is a competitive antagonist of the oxytocin receptor, demonstrating high affinity and selectivity. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central effects of oxytocin.[1][2]

Quantitative Data Summary

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound across various species and experimental conditions.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Species/Tissue | Receptor | Parameter | Value (nM) | Reference |

| Rat Uterus | Oxytocin | IC₅₀ | 8.9 | [2][3][4] |

| Human Uterus | Oxytocin | IC₅₀ | 26 | [2][4] |

| Coyote Brain | Oxytocin | Kᵢ | 12.38 | [4] |

| Human Liver | Vasopressin V1a | IC₅₀ | 370 | [4] |

| Human Kidney | Vasopressin V2 | IC₅₀ | 570 | [4] |

| Rat Liver | Vasopressin V1a | IC₅₀ | 890 | [4] |

| Rat Kidney | Vasopressin V2 | IC₅₀ | 2400 | [4] |

| Coyote Brain | Vasopressin V1a | Kᵢ | 870.7 | [4] |

Table 2: In Vivo Potency of this compound

| Species | Assay | Route of Administration | ED₅₀ | Reference |

| Rat | Oxytocin-induced uterine contractions | Intravenous | 0.35 mg/kg | [3] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Parameter | Dose | Route | Value | Reference |

| Rat | t₁/₂ | 1, 2.5, 10 mg/kg | IV | ~2 hr | [3] |

| Dog | t₁/₂ | 1, 2.5, 10 mg/kg | IV | ~2 hr | [3] |

| Rat | Plasma Clearance | 1, 2.5, 10 mg/kg | IV | 23-36 ml/min/kg | [3] |

| Dog | Plasma Clearance | 1, 2.5, 10 mg/kg | IV | 23-36 ml/min/kg | [3] |

| Rat | Vdss | 1, 2.5, 10 mg/kg | IV | 2.0-2.6 L/kg | [3] |

| Dog | Vdss | 1, 2.5, 10 mg/kg | IV | 3.4-4.9 L/kg | [3] |

| Rat (female) | Oral Bioavailability | 5 mg/kg | PO | 14% | [3] |

| Rat (male) | Oral Bioavailability | 5 mg/kg | PO | 18% | [3] |

| Rat (male) | Oral Bioavailability | 25 mg/kg | PO | 41% | [3] |

| Dog | Oral Bioavailability | 5 mg/kg | PO | 17% | [3] |

| Dog | Oral Bioavailability | 33 mg/kg | PO | 41% | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the pharmacodynamics of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity and selectivity of a compound for its receptor.

Objective: To determine the IC₅₀ and Kᵢ values of this compound for the oxytocin receptor and vasopressin receptors.

General Protocol:

-

Membrane Preparation:

-

Tissues (e.g., uterine smooth muscle, brain tissue) are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand that specifically binds to the receptor of interest (e.g., [³H]oxytocin for OXTR) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Specific Protocol for Coyote Brain (Autoradiography): [4]

-

Radioligands: ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA) for OXTR and ¹²⁵I-linear vasopressin antagonist (¹²⁵I-LVA) for AVPR1a.

-

Procedure: Frozen coyote brain slices are subjected to competitive binding autoradiography with increasing concentrations of this compound in the presence of a consistent concentration of the respective radioligand.

-

Quantification: Binding density is quantified using a calibrated digital densitometry system to generate competition curves and calculate Kᵢ values.

In Vivo Uterine Contraction Assay

This assay assesses the functional antagonism of the oxytocin receptor in a physiological context.

Objective: To determine the in vivo potency (ED₅₀) of this compound in inhibiting oxytocin-induced uterine contractions.

General Protocol for Rats:

-

Animal Preparation:

-

Female rats in estrus are anesthetized.

-

A cannula is placed in a jugular vein for intravenous administration of compounds.

-

A small, water-filled balloon connected to a pressure transducer is inserted into the uterine horn to monitor intrauterine pressure changes, which reflect uterine contractions.

-

-

Experimental Procedure:

-

A baseline of uterine activity is recorded.

-

Oxytocin is administered intravenously to induce uterine contractions.

-

Once a stable contractile response to oxytocin is established, this compound is administered intravenously at various doses.

-

The inhibitory effect of this compound on the oxytocin-induced contractions is recorded.

-

-

Data Analysis:

-

The dose of this compound that produces a 50% reduction in the oxytocin-induced uterine contractile response is determined and expressed as the ED₅₀.

-

Signaling Pathways and Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication in science. The following diagrams were generated using the DOT language to illustrate key aspects of this compound pharmacodynamics.

Caption: Oxytocin Receptor Signaling Pathway and its Antagonism.

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist this compound for Coyote Receptors [digitalcommons.usu.edu]

Methodological & Application

Application Notes and Protocols for L-368,899 Administration in Rodent Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It has been instrumental in elucidating the role of the oxytocin system in various physiological and behavioral processes. Its ability to cross the blood-brain barrier allows for the investigation of central oxytocinergic pathways following peripheral administration.[3][4] These notes provide a comprehensive overview of the administration protocols for this compound in rodent studies, including pharmacokinetic data, detailed experimental procedures, and the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and dosing information for this compound in rodents from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species/Sex | Route of Administration | Dose | Reference |

| Half-life (t½) | ~2 hours | Rat (Male & Female) | Intravenous (IV) | 1, 2.5, 10 mg/kg | [1][5] |

| Plasma Clearance | 23 - 36 mL/min/kg | Rat (Male & Female) | Intravenous (IV) | 1, 2.5 mg/kg | [1][5] |

| Plasma Clearance | 18 mL/min/kg | Rat (Female) | Intravenous (IV) | 10 mg/kg | [5] |

| Volume of Distribution (Vdss) | 2.0 - 2.6 L/kg | Rat | Intravenous (IV) | 1, 2.5, 10 mg/kg | [1][5] |

| Oral Bioavailability | 14% | Rat (Female) | Oral (PO) | 5 mg/kg | [1][5] |

| Oral Bioavailability | 18% | Rat (Male) | Oral (PO) | 5 mg/kg | [1][5] |

| Oral Bioavailability | 41% | Rat (Male) | Oral (PO) | 25 mg/kg | [5] |

| Time to Maximum Concentration (Cmax) | < 1 hour | Rat | Oral (PO) | 25 mg/kg | [5] |

| Time to Maximum Concentration (Cmax) | 1 - 4 hours | Rat | Oral (PO) | 100 mg/kg | [5] |

Table 2: Reported Dosages of this compound in Rodent Studies

| Species | Strain | Route of Administration | Dose | Experimental Context | Reference |

| Rat | Sprague-Dawley | Intravenous (IV) | 1, 2.5, 10 mg/kg | Pharmacokinetic studies | [5] |

| Rat | Sprague-Dawley | Oral (PO) | 5, 25, 100 mg/kg | Pharmacokinetic studies | [5] |

| Rat | Not Specified | Intraperitoneal (IP) | 2 mg/kg | Behavioral studies (anxiolytic effects) | [6] |

| Mouse | C57BL/6J | Intraperitoneal (IP) | 3, 10 mg/kg | Social behavior studies | [3] |

| Mouse | Not Specified | Intraperitoneal (IP) | 10 mg/kg | Ethanol self-administration studies | [7] |

Experimental Protocols

Below are detailed methodologies for the preparation and administration of this compound for key experiments cited in the literature.

Protocol 1: Intraperitoneal (IP) Administration in Mice for Social Behavior Studies

This protocol is based on studies investigating the effects of this compound on social rank and other social behaviors in mice.[3][7]

1. Materials:

- This compound hydrochloride (e.g., from Tocris Bioscience)[3][7]

- Sterile 0.9% saline solution[3][7]

- Vortex mixer

- Sterile microcentrifuge tubes

- 1 mL syringes with 27-30 gauge needles

2. Drug Preparation:

- Dissolve this compound hydrochloride in sterile 0.9% saline to the desired final concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 25g mouse receiving a 0.25 mL injection).

- Vortex the solution thoroughly to ensure complete dissolution.

- Prepare fresh on the day of the experiment or store in aliquots at -80°C for future use.[3] If frozen, thaw to room temperature before use.

3. Animal Handling and Dosing:

- Weigh each mouse accurately to determine the precise injection volume.

- Gently restrain the mouse by scruffing the neck to expose the abdomen.

- Tilt the mouse slightly head-down to displace the abdominal organs.

- Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

- Administer the this compound solution intraperitoneally.

- The volume of injection is typically 0.01 mL/g of body weight.[7]

4. Experimental Timeline:

- Administer this compound or vehicle (saline) 15-30 minutes prior to the behavioral test.[6][7]

- Conduct the behavioral assay (e.g., tube test for social rank, open-field test for dyadic interaction).[3]

5. Control Group:

- Administer an equivalent volume of the vehicle (0.9% saline) to the control group using the same procedure and timeline.[3]

Protocol 2: Oral Gavage (PO) Administration in Rats for Pharmacokinetic Studies

This protocol is based on pharmacokinetic studies of this compound in rats.[5]

1. Materials:

- This compound

- Appropriate vehicle (e.g., water, 0.5% methylcellulose)

- Homogenizer or sonicator

- Flexible feeding tube (gavage needle) appropriate for the size of the rat

- Syringe

2. Drug Preparation:

- Suspend or dissolve a weighed amount of this compound in the chosen vehicle to achieve the desired final concentration.

- Use a homogenizer or sonicator to ensure a uniform and stable suspension/solution.

3. Animal Handling and Dosing:

- Weigh the rat to calculate the required dose volume.

- Gently restrain the rat.

- Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the feeding tube.

- Carefully insert the feeding tube into the esophagus and advance it into the stomach. Ensure the tube has not entered the trachea.

- Slowly administer the drug solution or suspension.

- Gently remove the feeding tube.

4. Experimental Timeline:

- For pharmacokinetic studies, blood samples are typically collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

- Plasma is then analyzed for this compound concentrations.

5. Control Group:

- For efficacy studies, a vehicle control group receiving the same volume of the vehicle via oral gavage is necessary.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, it prevents the endogenous ligand, oxytocin (OXT), from binding and initiating downstream signaling cascades. The primary signaling pathway activated by OXT involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these events.

Caption: this compound competitively antagonizes the oxytocin receptor, blocking downstream signaling.

Experimental Workflow for a Rodent Behavioral Study

The following diagram illustrates a typical workflow for an experiment investigating the effect of this compound on a specific behavior in rodents.

Caption: A generalized workflow for a rodent behavioral study using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Carbon-11 N-methyl alkylation of this compound and in vivo PET imaging investigations for neural oxytocin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxytocin attenuates phencyclidine hyperactivity and increases social interaction and nucleus accumben dopamine release in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-368,899 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of L-368,899, a potent and selective non-peptide oxytocin receptor (OXTR) antagonist. The information compiled herein, including recommended dosages, detailed experimental protocols, and pathway visualizations, is intended to facilitate the design and execution of robust in vivo studies investigating the role of the oxytocin system in various physiological and behavioral processes.

Introduction

This compound is a valuable pharmacological tool for elucidating the functions of oxytocin in the central nervous system and peripheral tissues.[1] It is a selective antagonist of the oxytocin receptor, demonstrating good oral bioavailability and rapid brain penetration, with accumulation in key limbic areas.[1] This characteristic makes it particularly useful for investigating the centrally mediated effects of oxytocin, such as those involved in social behavior, pair bonding, and maternal care.[1][2]

Quantitative Data Summary

The following table summarizes the recommended dosages of this compound from various in vivo studies. It is crucial to note that the optimal dosage may vary depending on the animal model, administration route, and specific experimental goals.

| Animal Model | Administration Route | Dosage | Key Findings & Remarks | Reference |

| Rats (Sprague-Dawley) | Intravenous (IV) | 1, 2.5, 10 mg/kg | Half-life of approximately 2 hours; plasma clearance between 23 and 36 ml/min/kg. | [3] |

| Oral (PO) | 5, 25, 100 mg/kg | Oral bioavailability was estimated at 14% and 18% for the 5 mg/kg dose in female and male rats, respectively, and 41% for the 25 mg/kg dose in male rats. Nonlinear kinetics were observed at higher doses. | [3][4][5] | |

| Mice | Intraperitoneal (IP) | 0.3, 1, 3, 10 mg/kg | A dose of 10 mg/kg was shown to have clear effects in a study on observational fear conditioning. Doses of 3 mg/kg have been shown to affect sex preference. | [6][7] |

| Dogs | Intravenous (IV) | 1, 2.5, 10 mg/kg | Half-life of approximately 2 hours; plasma clearance between 23 and 36 ml/min/kg. | [3] |

| Oral (PO) | 5, 33 mg/kg | Oral bioavailability was 17% and 41% for the 5 and 33 mg/kg doses, respectively. | [3] | |

| Coyotes (Canis latrans) | Intramuscular (IM) | 3 mg/kg | Peaked in cerebrospinal fluid (CSF) at 15 to 30 minutes after injection. The drug was formulated in saline. | [8][9][10][11] |

| Rhesus Monkeys | Intravenous (IV) | 1, 3 mg/kg | The 1 mg/kg dose resulted in detectable levels in the CSF and accumulation in limbic brain areas. Doses of 1 and 3 mg/kg reduced interest in infants and sexual behavior. | [12] |

Experimental Protocols

This section outlines a general protocol for an in vivo experiment using this compound. This protocol should be adapted based on the specific research question, animal model, and available resources.

Materials

-

This compound hydrochloride (commercially available)

-

Vehicle (e.g., sterile saline, 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)

-

Experimental animals (specify species, strain, sex, and age)

-

Appropriate housing and husbandry supplies

-

Dosing equipment (e.g., syringes, needles, gavage tubes)

-

Sample collection supplies (e.g., blood collection tubes, CSF collection capillaries, tissue dissection tools)

-

Anesthesia (if required for procedures)

-

Personal Protective Equipment (PPE)

Drug Preparation

Note: this compound is often supplied as a hydrochloride salt. Solubility can be a consideration, and the use of a vehicle may be necessary.

-

For Saline Formulation (as used in coyote studies):

-

For Vehicle Formulation (for improved solubility):

-

A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.[4][5]

-

A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][5]

-

First, dissolve the this compound in DMSO.

-

Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear at each step.

-

Prepare fresh on the day of the experiment.

-

Animal Handling and Dosing

-

Acclimatize animals to the housing conditions for a sufficient period before the experiment.

-

Handle animals gently to minimize stress.

-

Administer this compound or the vehicle control via the chosen route (e.g., IP, IM, IV, or PO).

-

Intraperitoneal (IP) injection: Inject into the lower quadrant of the abdomen, avoiding the midline and major organs.

-

Intramuscular (IM) injection: Inject into a large muscle mass, such as the quadriceps or gluteal muscles.

-

Intravenous (IV) injection: Typically administered via a tail vein in rodents. This requires proper training and technique.

-

Oral (PO) gavage: Administer the solution directly into the stomach using a gavage needle.

-

-

Record the time of administration accurately.

Sample Collection and Processing (Example for Pharmacokinetic Study)

-

At predetermined time points post-administration, collect samples as required.

-

Blood Collection:

-